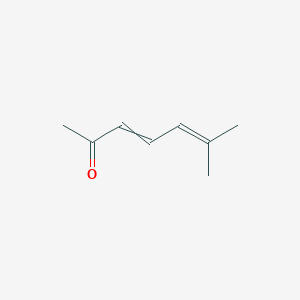









|
REACTION_CXSMILES
|
[C:1]([O:7]C)(=O)[CH2:2][C:3]([CH3:5])=O.[CH3:9][C:10](O)(C#C)[CH3:11].[C:15](=O)=O>CCC(CC([O-])=O)=O.CCC(CC([O-])=O)=O.CCC(CC([O-])=O)=O.[Al+3].C1(=O)OC(C)CO1>[CH3:9][C:10](=[CH:5][CH:3]=[CH:2][C:1](=[O:7])[CH3:15])[CH3:11] |f:3.4.5.6|
|


|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
43.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
aluminum tri(methyl acetylacetate)
|
|
Quantity
|
5.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCC(=O)CC(=O)[O-].CCC(=O)CC(=O)[O-].CCC(=O)CC(=O)[O-].[Al+3]
|
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(OCC(C)O1)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 170° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was metered in at a constant rate over the course of 4 h
|
|
Duration
|
4 h
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
DISTILLATION
|
|
Details
|
low boilers distilled out
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was subsequently cooled
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)=CC=CC(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[C:1]([O:7]C)(=O)[CH2:2][C:3]([CH3:5])=O.[CH3:9][C:10](O)(C#C)[CH3:11].[C:15](=O)=O>CCC(CC([O-])=O)=O.CCC(CC([O-])=O)=O.CCC(CC([O-])=O)=O.[Al+3].C1(=O)OC(C)CO1>[CH3:9][C:10](=[CH:5][CH:3]=[CH:2][C:1](=[O:7])[CH3:15])[CH3:11] |f:3.4.5.6|
|


|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
43.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
aluminum tri(methyl acetylacetate)
|
|
Quantity
|
5.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCC(=O)CC(=O)[O-].CCC(=O)CC(=O)[O-].CCC(=O)CC(=O)[O-].[Al+3]
|
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(OCC(C)O1)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 170° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was metered in at a constant rate over the course of 4 h
|
|
Duration
|
4 h
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
DISTILLATION
|
|
Details
|
low boilers distilled out
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was subsequently cooled
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)=CC=CC(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |